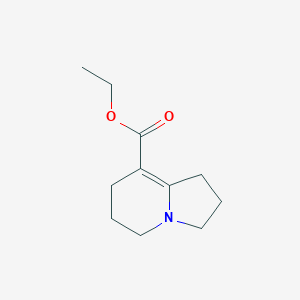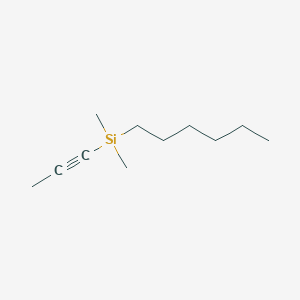
Hexyl(dimethyl)(prop-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a hexyl group, two methyl groups, and a prop-1-yn-1-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hexylacetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of hexylacetylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum catalyst remains essential, and the reaction is often carried out at elevated temperatures and pressures to maximize yield and minimize reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Hexyl(dimethyl)(prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Hexyl(dimethyl)(prop-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable siloxane and silane linkages. These interactions are crucial in the compound’s role as a hydrosilylation reagent and in its applications in material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(prop-1-yn-1-yl)silane
- Hexyl(trimethyl)silane
- Dimethyl(prop-1-yn-1-yl)silane
Uniqueness
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is unique due to the combination of its hexyl, dimethyl, and prop-1-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93094-71-4 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
hexyl-dimethyl-prop-1-ynylsilane |
InChI |
InChI=1S/C11H22Si/c1-5-7-8-9-11-12(3,4)10-6-2/h5,7-9,11H2,1-4H3 |
Clé InChI |
AZMGFLXSGNNAMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(C)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
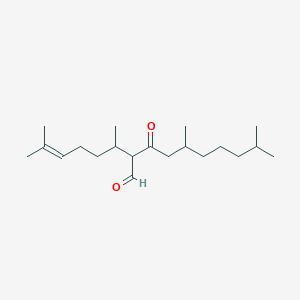
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
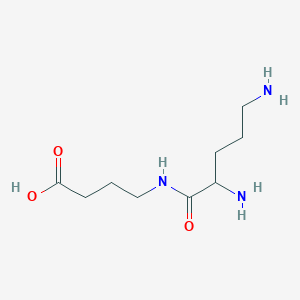
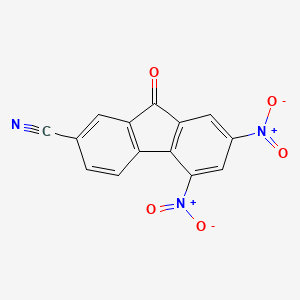
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
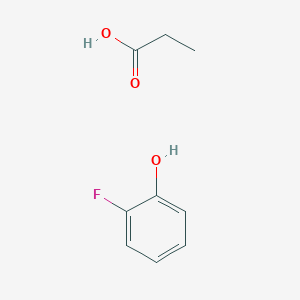

![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
